molecular formula C9H10O3 B555073 L-(-)-3-Phenyllactic acid CAS No. 20312-36-1

L-(-)-3-Phenyllactic acid

Cat. No. B555073
CAS RN: 20312-36-1
M. Wt: 166.17 g/mol
InChI Key: VOXXWSYKYCBWHO-QMMMGPOBSA-N
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Description

L-(-)-3-Phenyllactic acid (LPLA) is a natural compound found in a variety of plants and fungi. It is a chiral compound, meaning that it has two non-superimposable mirror images. It has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. Its ability to act as an inhibitor of certain enzymes has made it a valuable tool in the research of various diseases, as well as its potential use as a therapeutic agent. This article will discuss the synthesis method of LPLA, its scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and potential future directions.

properties

IUPAC Name

(2S)-2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXXWSYKYCBWHO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342710
Record name (-)-3-Phenyllactic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Phenyllactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-(-)-3-Phenyllactic acid

CAS RN

20312-36-1, 7326-19-4
Record name (-)-3-Phenyllactic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Phenyllactic acid, (S)-
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Record name (S)-3-phenyllactic acid
Source DrugBank
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Record name (-)-3-Phenyllactic acid
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Record name L-(-)-3-phenyllactic acid
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Record name 3-PHENYLLACTIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
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Record name D-Phenyllactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122-124 °C
Record name D-Phenyllactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 0.829 g of sodium nitrite in 4.2 ml of water is added dropwise at 0° C. to a suspension of 1.6 g of phenylalanine in 5.3 ml of sulphuric acid (2.5N). The reaction mixture is stirred for 2 hours at 0° C. and then for 17 hours at room temperature. The reaction mixture is extracted with twice 100 ml of ethyl acetate. The pooled organic phases are washed with 100 ml of a saturated sodium chloride solution in water. 1.2 g of yellow crystals are obtained after drying.
Quantity
0.829 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While specific interactions and downstream effects depend on the context, research shows that (S)-2-Hydroxy-3-phenylpropanoic acid can act as an inhibitor of certain enzymes. For example, it exhibits reversible inhibition of the esterase activity of carboxypeptidase A. [] Additionally, it is a known substrate analog for psychrophilic aromatic amino acids aminotransferase. [] Further research is needed to fully understand its interactions and effects in various biological systems.

ANone:* Molecular Formula: C9H10O3* Molecular Weight: 166.17 g/mol

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon atoms in the molecule. This technique is particularly useful for understanding the stereochemistry of the compound, as highlighted by the study using (S)-2-Hydroxy-3-phenylpropanoic acid as an example of a stereospecific SN2 reaction. []

ANone: The provided research papers don't specify stability data for (S)-2-Hydroxy-3-phenylpropanoic acid under various conditions or its material compatibility. Investigating these aspects would require dedicated stability studies assessing factors like temperature, pH, light exposure, and potential interactions with different materials.

ANone: The provided abstracts don't mention any intrinsic catalytic properties of (S)-2-Hydroxy-3-phenylpropanoic acid. While it's not typically used as a catalyst, its role as a substrate analog for enzymes suggests it might participate in specific reactions within biological systems.

A: While the provided abstracts don't explicitly discuss computational studies on (S)-2-Hydroxy-3-phenylpropanoic acid, researchers utilized X-ray crystallography to analyze penicillopepsin complexes with inhibitors containing (S)-2-Hydroxy-3-phenylpropanoic acid as a building block. [, ] These structural insights can be valuable for further computational modeling and drug design efforts.

A: Researchers explored the structure-activity relationship by synthesizing a series of macrocyclic inhibitors of penicillopepsin incorporating (S)-2-Hydroxy-3-phenylpropanoic acid. [] They found that linking the P1 and P3 side chains influenced the inhibitors' binding affinity, highlighting the importance of conformational flexibility for activity.

ANone: Specific data regarding the stability and formulation of (S)-2-Hydroxy-3-phenylpropanoic acid is not available in the provided research papers. Further investigation into stability under various conditions and appropriate formulation strategies would be crucial for potential applications.

ANone: The provided research papers don't mention specific SHE regulations for (S)-2-Hydroxy-3-phenylpropanoic acid. As with any chemical substance, it's essential to handle it with appropriate safety measures and consult relevant safety data sheets.

ANone: The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of (S)-2-Hydroxy-3-phenylpropanoic acid, are not discussed in the provided research papers. Further investigation would be needed to elucidate its pharmacokinetic profile.

ANone: The provided abstracts don't offer specific details on the efficacy of (S)-2-Hydroxy-3-phenylpropanoic acid in cell-based assays, animal models, or clinical trials. Further research is required to evaluate its therapeutic potential.

ANone: The provided research papers don't mention resistance mechanisms or cross-resistance related to (S)-2-Hydroxy-3-phenylpropanoic acid. Further investigations are necessary to assess these possibilities.

ANone: The provided research papers don't include specific information on the toxicity or safety profile of (S)-2-Hydroxy-3-phenylpropanoic acid. As with any chemical, it's crucial to handle it with care and consult relevant safety data sheets.

ANone: The provided abstracts don't discuss biomarkers related to (S)-2-Hydroxy-3-phenylpropanoic acid. Further research is needed to identify potential biomarkers for its activity or effects.

A: Researchers identified (S)-2-Hydroxy-3-phenylpropanoic acid using liquid chromatography-mass spectrometry (LC-MS) in a study investigating the serum metabolome of shrimp. [] This technique allows for the separation and identification of compounds based on their mass-to-charge ratio.

ANone: The provided research papers don't provide information on the environmental impact or degradation of (S)-2-Hydroxy-3-phenylpropanoic acid. Assessing its ecological effects and degradation pathways would require dedicated ecotoxicological studies.

ANone: The provided abstracts don't offer specific details about the dissolution rate or solubility of (S)-2-Hydroxy-3-phenylpropanoic acid in various media. Understanding its solubility profile would be essential for potential applications.

ANone: While the provided abstracts don't explicitly state the validation of analytical methods for (S)-2-Hydroxy-3-phenylpropanoic acid, it's crucial to ensure the accuracy, precision, and specificity of the analytical techniques employed.

ANone: The provided research papers don't provide information on the immunogenicity of (S)-2-Hydroxy-3-phenylpropanoic acid. Further investigation would be required to assess its potential to induce immune responses.

ANone: The provided research papers don't include information about interactions between (S)-2-Hydroxy-3-phenylpropanoic acid and drug transporters. Investigating these interactions would be essential for understanding its absorption, distribution, and elimination.

ANone: The provided research papers don't mention any effects of (S)-2-Hydroxy-3-phenylpropanoic acid on drug-metabolizing enzymes. Dedicated studies would be needed to assess its potential for enzyme induction or inhibition.

ANone: The provided abstracts don't offer specific information on the biocompatibility or biodegradability of (S)-2-Hydroxy-3-phenylpropanoic acid. Investigating these aspects would be crucial for understanding its fate and potential effects in biological systems.

ANone: The provided research papers don't mention specific recycling or waste management strategies for (S)-2-Hydroxy-3-phenylpropanoic acid. As with any chemical, it's crucial to dispose of it responsibly and following appropriate waste management regulations.

ANone: Researchers can leverage various tools and resources for studying (S)-2-Hydroxy-3-phenylpropanoic acid, including:

  • Chemical Synthesis: Established synthetic routes allow for obtaining the compound. []
  • Analytical Techniques: Techniques like NMR, IR, MS, and LC-MS enable structural characterization and quantification. []

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